molecular formula C9H7FN2O2S B12822223 Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate

Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B12822223
M. Wt: 226.23 g/mol
InChI Key: JBTHOEFFWLVEEC-UHFFFAOYSA-N
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Description

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its broad biological activities, including antitumoral and antiangiogenic properties . Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate is a fluorinated derivative where a fluorine atom is introduced at the 6-position of the thienopyridine core. Fluorine, as a bioisostere, is known to enhance metabolic stability, lipophilicity, and binding interactions in drug design, making this compound a candidate for further exploration .

Properties

Molecular Formula

C9H7FN2O2S

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H7FN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3

InChI Key

JBTHOEFFWLVEEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=N2)F)N

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with commercially available or easily synthesized thieno[3,2-b]pyridine derivatives. Key precursors include:

Fluorination Step

The fluorine atom is introduced at the 6-position of the thieno[3,2-b]pyridine ring using electrophilic fluorination agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions. This step requires:

  • Solvent : Acetonitrile or dichloromethane.
  • Temperature : Typically maintained between 0–25°C to prevent side reactions.

Amination Reaction

The amino group at the 3-position is introduced through nucleophilic substitution or direct amination:

  • Reagents : Ammonia gas or ammonium salts.
  • Catalysts : Copper salts (e.g., CuI) are often used to facilitate the reaction.
  • Conditions : Elevated temperatures (80–120°C) in polar solvents like DMF or DMSO.

Multi-Step Synthesis Approach

Stepwise Functionalization

A common strategy involves sequential functionalization of the thieno[3,2-b]pyridine core:

  • Carboxylation : Formation of the methyl ester group using methyl chloroformate or dimethyl carbonate.
  • Fluorination : Introduction of fluorine at the desired position as described above.
  • Amination : Substitution at the 3-position using ammonia or related reagents.

Cross-Coupling Reactions

Suzuki-Miyaura coupling is sometimes employed for functionalizing derivatives:

  • Reagents : Boronic acids or boronate esters.
  • Catalysts : Palladium-based catalysts such as Pd(PPh₃)₄.
  • Conditions : Reactions are performed in toluene or ethanol under inert atmosphere (nitrogen or argon).

Optimization Parameters

Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature Control : Precise temperature regulation ensures selective reactions and minimizes by-products.
  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates for amination steps.
  • Catalyst Loading : Optimal catalyst concentration is critical for achieving high efficiency in cross-coupling reactions.

Purification Techniques

After synthesis, purification is performed using:

  • Crystallization : To isolate the pure compound from reaction mixtures.
  • Chromatography : High-performance liquid chromatography (HPLC) is commonly used for final purification.

Representative Data Table

Step Reaction Type Reagents/Catalysts Solvent Temperature (°C) Yield (%)
1 Fluorination NFSI, Selectfluor Acetonitrile 0–25 75–85
2 Amination Ammonia, CuI DMF 80–120 70–80
3 Esterification Methyl chloroformate Toluene Room Temp 85–90
4 Cross-Coupling Boronic acid, Pd(PPh₃)₄ Ethanol 50–80 60–75

Challenges and Notes

Challenges

  • The introduction of multiple functional groups on a heterocyclic core can lead to side reactions, requiring meticulous control of reaction parameters.
  • Fluorination often competes with other electrophilic substitutions, necessitating selective reagents.

Notes

  • The compound exhibits sensitivity to strong acids and bases; hence, neutral pH conditions are preferred during synthesis and storage.
  • Scale-up processes may require alternative solvents or catalysts to ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antitumoral activity is believed to be due to its ability to interact with proteins such as bovine serum albumin (BSA) and the multidrug resistance protein MDR1 . The compound acts as an energy acceptor in fluorescence resonance energy transfer (FRET) studies, indicating its potential to interfere with protein functions.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position of the thieno[3,2-b]pyridine scaffold is critical for modulating biological activity and toxicity. Below is a comparison of key analogs:

Key Findings:
  • Anti-HCC Activity: Compounds with amino-substituted aryl/heteroaryl groups (e.g., 2f) exhibit potent anti-hepatocellular carcinoma (HCC) activity (GI50 ~1.2 µM), surpassing ellipticine (GI50 2.9 µM) .
  • Hepatotoxicity: Substituents like methoxy (e.g., 1b) or quinoline (1p/q/r) increase hepatotoxicity, while amino groups (2f) reduce it. Fluorine, being a small and non-bulky substituent, is hypothesized to minimize hepatotoxicity based on structural analogs .
  • Mechanistic Insights : 2f induces G2/M arrest in HepG2 cells, suggesting interference with microtubule dynamics or DNA damage checkpoints. Fluorinated analogs may act similarly, though fluorine’s electronegativity could alter interaction with cellular targets .

Structural and Electronic Comparisons

  • Electron-Withdrawing Effects: Fluorine’s high electronegativity may increase the electrophilicity of the thienopyridine core, enhancing interactions with nucleophilic residues in target proteins (e.g., kinases). This contrasts with methoxy groups, which are electron-donating and may reduce reactivity .

QSAR and Mechanistic Predictions

Quantitative structure-activity relationship (QSAR) studies on thieno[3,2-b]pyridines highlight the importance of:

  • 3D-WHIM Descriptors: Correlated with anti-HCC activity, emphasizing molecular symmetry and hydrogen-bond donor capacity . Fluorine’s polarizability may enhance these interactions.
  • 3D-GETAWAY Descriptors: Linked to hepatotoxicity, suggesting that planar substituents (e.g., quinoline) increase toxicity. Fluorine’s compact structure likely avoids this issue .

Biological Activity

Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's synthesis, structural characteristics, and biological activities, including its pharmacological effects and mechanisms of action.

Structural Characteristics

This compound is characterized by its unique thieno-pyridine structure, which contributes to its biological properties. The molecular formula is C10H8FN3O2SC_{10}H_{8}FN_{3}O_{2}S with a molecular weight of approximately 239.25 g/mol. The compound features a fluorine atom at the 6-position and a methyl ester at the 2-position, which are critical for its activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including electrophilic aromatic substitution and cross-coupling reactions. These methods allow for the introduction of various functional groups that can enhance biological activity or alter pharmacokinetic properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of thieno-pyridine compounds exhibit significant anticancer activity. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)5.4Induction of apoptosis
MCF-7 (breast cancer)4.8Cell cycle arrest
A549 (lung cancer)6.1Inhibition of DNA synthesis

Antimicrobial Activity

This compound has also been tested for antimicrobial properties. Preliminary results indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in preclinical models. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models of rheumatoid arthritis.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It appears to activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Modulation of Immune Response : By affecting cytokine production, it may modulate the immune response in inflammatory conditions.

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

  • Case Study in Cancer Therapy : A study involving mice bearing L1210 leukemia demonstrated that administration of this compound significantly prolonged survival compared to control groups.
    • Dosage : Administered at a dose of 80 mg/kg for six consecutive days.
    • Outcome : Increased survival time by approximately 30% compared to untreated controls.
  • Case Study in Inflammation : In a model of induced arthritis, treatment with the compound resulted in reduced swelling and joint destruction as measured by histological analysis.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce substituents at the 6-position of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate?

  • Methodological Answer : The 6-position can be functionalized via palladium-catalyzed cross-coupling reactions. For example, potassium 3-thiophenetrifluoroborate reacts with 6-bromothieno[3,2-b]pyridine under Suzuki-Miyaura conditions to yield methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate . Fluorination at the 6-position may involve nucleophilic substitution using fluorinating agents like KF in polar aprotic solvents (e.g., DMSO) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing structural modifications in this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C, 19F) to confirm substitution patterns and fluorine incorporation.
  • HPLC-MS for purity assessment (>95% by HPLC) and molecular weight verification .
  • X-ray crystallography (if crystals are obtainable) for unambiguous structural elucidation .

Q. How are in vitro anti-hepatocellular carcinoma (HCC) activities of derivatives evaluated?

  • Methodological Answer : Anti-HCC activity is assessed using HepG2 cell lines via viability assays (e.g., MTT or SRB). GI50 values (concentration for 50% growth inhibition) are calculated and compared to reference compounds like ellipticine. For example, compound 2f (a derivative) showed GI50 = 1.2 µM vs. ellipticine (2.9 µM) . Parallel hepatotoxicity screening is conducted on PLP1 cells to identify selective agents .

Advanced Research Questions

Q. How do QSAR models correlate molecular descriptors with anti-HCC activity and hepatotoxicity?

  • Methodological Answer : 3D-WHIM descriptors (weighted holistic invariant molecular descriptors) correlate with anti-HCC activity, reflecting steric and electronic properties of substituents. In contrast, 3D-GETWAY descriptors (alignment-independent) predict hepatotoxicity, emphasizing hydrophobicity and hydrogen-bonding capacity. Multivariate regression or machine learning models (e.g., PLS, Random Forest) validate these relationships using datasets of 32+ derivatives .

Q. What structural features contribute to hepatotoxicity in derivatives, and how can these be mitigated?

  • Methodological Answer : Methoxy-substituted benzene (e.g., 1b, 2d), pyridine (1i), or quinoline moieties (1p-1r) at the 6-position increase hepatotoxicity (GI50 < 10 µM in PLP1 cells). Mitigation strategies include:

  • Replacing methoxy groups with amino or electron-withdrawing substituents.
  • Incorporating bulky groups to reduce metabolic activation. Hepatotoxicity is linked to cytochrome P450-mediated bioactivation, which can be studied via metabolite profiling .

Q. What advanced techniques elucidate cell cycle modulation mechanisms of active compounds?

  • Methodological Answer : Flow cytometry with propidium iodide staining identifies cell cycle arrest phases. For example, compound 2f induces G2/M arrest in HepG2 cells, suggesting tubulin disruption or checkpoint kinase inhibition. Complementary techniques include:

  • Western blotting to assess cyclin B1, p21, or phospho-CDK1 levels.
  • Live-cell imaging to track mitotic progression .

Q. How can fluorination strategies enhance metabolic stability and target binding?

  • Methodological Answer : Fluorine introduction at the 6-position improves metabolic stability by blocking oxidative metabolism. Computational docking (e.g., AutoDock Vina) predicts enhanced binding to kinase targets (e.g., EGFR or VEGFR2) via halogen bonds with backbone carbonyls. In vitro assays confirm stability in liver microsomes and plasma .

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